

# Technical Guide: 2,5-Dichlorophenyl Dichlorophosphate

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## Compound of Interest

Compound Name: 2,5-Dichlorophenyl  
dichlorophosphate

CAS No.: 53676-18-9

Cat. No.: B1605367

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## CAS Number: 53676-18-9[1][2][3]

## Executive Summary & Chemical Identity

**2,5-Dichlorophenyl dichlorophosphate** (also known as 2,5-dichlorophenyl phosphorodichloridate) is a specialized organophosphorus reagent used primarily as a phosphorylating and condensing agent in organic synthesis.[1][2][3][4] Distinguished by the electron-withdrawing chlorine substituents at the 2- and 5-positions of the phenoxy ring, this compound exhibits enhanced electrophilicity at the phosphorus center compared to unsubstituted phenyl dichlorophosphates.

Its primary utility lies in the activation of carboxylic acids for peptide coupling and the synthesis of phosphate esters where steric control and leaving-group ability are critical parameters.

## Chemical Specifications Table

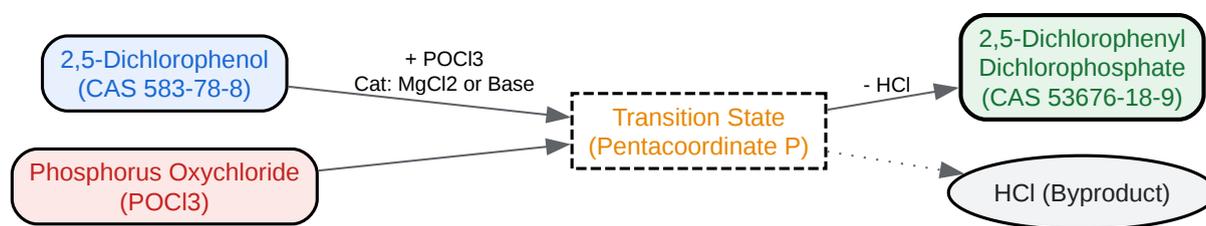
| Property          | Specification  |
|-------------------|--|
| CAS Number        | 53676-18-9   |
| IUPAC Name        | 2,5-Dichlorophenyl phosphorodichloridate   |
| Synonyms          | 2,5-Dichlorophenyl dichlorophosphate;<br>Phosphorodichloridic acid, 2,5-dichlorophenyl ester |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> Cl <sub>4</sub> O <sub>2</sub> P                               |
| Molecular Weight  | 279.87 g/mol   |
| Physical State    | Viscous liquid or low-melting solid (dependent on purity)                                    |
| Boiling Point     | ~136–138 °C at 0.2 mmHg (derived from analog data)   |
| Solubility        | Soluble in CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> , THF; hydrolyzes in water    |
| Stability         | Moisture sensitive; releases HCl upon hydrolysis   |

## Synthesis & Preparation Protocol

The synthesis of **2,5-dichlorophenyl dichlorophosphate** relies on the phosphorylation of 2,5-dichlorophenol using phosphorus oxychloride (POCl<sub>3</sub>).<sup>[5]</sup> The presence of the ortho-chlorine atom introduces steric hindrance, requiring specific catalytic or thermal conditions to ensure monosubstitution and prevent the formation of the bis-ester.

## Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the phosphorus center, followed by the elimination of HCl.



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Figure 1: Synthetic pathway for the production of **2,5-dichlorophenyl dichlorophosphate** via phosphoryl chloride.

## Experimental Protocol (Standardized)

Objective: Preparation of **2,5-dichlorophenyl dichlorophosphate** on a 50 mmol scale.

- Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl<sub>2</sub> drying tube or N<sub>2</sub> line), and a pressure-equalizing addition funnel.
- Reagents:
  - Phosphorus oxychloride (POCl<sub>3</sub>): 7.67 g (50 mmol, 1.0 eq) - Note: Excess POCl<sub>3</sub> (1.2 eq) is often used to suppress bis-substitution.
  - 2,5-Dichlorophenol: 8.15 g (50 mmol, 1.0 eq).
  - Catalyst: Anhydrous MgCl<sub>2</sub> (0.5 mol%) or Pyridine (1.0 eq) if conducting at lower temperatures.
- Procedure:
  - Method A (Thermal/Catalytic): Mix 2,5-dichlorophenol and POCl<sub>3</sub> with MgCl<sub>2</sub>. Heat the mixture slowly to 110–120°C. HCl gas evolution will be observed (scrubbing required). Maintain reflux until HCl evolution ceases (approx. 4–6 hours).
  - Method B (Base-Promoted): Dissolve 2,5-dichlorophenol in dry CH<sub>2</sub>Cl<sub>2</sub>. Add POCl<sub>3</sub>.<sup>[5]</sup> Cool to 0°C. Dropwise add Triethylamine or Pyridine (1.0 eq). Stir at room temperature for

12 hours.

- Purification:
  - Remove solvent (if Method B) or excess POCl<sub>3</sub> under reduced pressure.
  - Purify the residue via vacuum distillation.[6] Collect the fraction boiling at ~135–140°C / 0.5 mmHg.
- Validation:
  - <sup>31</sup>P NMR (CDCl<sub>3</sub>): Singlet expected around +3 to +5 ppm (relative to H<sub>3</sub>PO<sub>4</sub>).

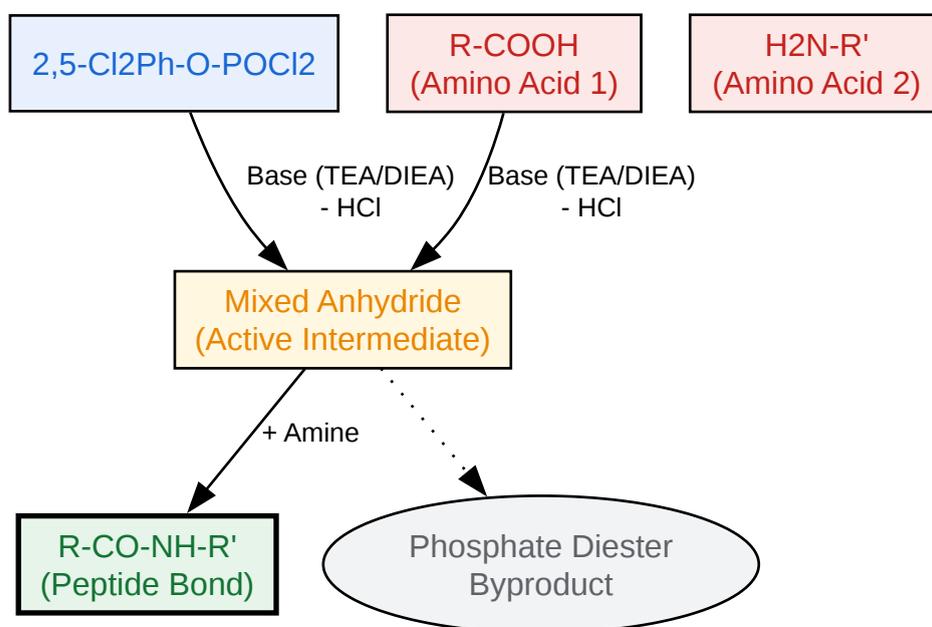
## Applications in Drug Development & Biochemistry

### Peptide Coupling & Carboxyl Activation

**2,5-Dichlorophenyl dichlorophosphate** acts as a potent activating agent for carboxylic acids. The electron-withdrawing chlorine atoms on the phenyl ring make the 2,5-dichlorophenoxide anion a superior leaving group compared to unsubstituted phenoxide.

Mechanism:

- Activation: The carboxylic acid reacts with the reagent to form a mixed carboxylic-phosphoric anhydride.
- Aminolysis: The amine nucleophile attacks the carbonyl carbon of the mixed anhydride, releasing the phosphate diester byproduct and forming the peptide bond.



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Figure 2: Mechanism of peptide coupling utilizing **2,5-dichlorophenyl dichlorophosphate** as the condensing agent.

## Nucleotide Synthesis

In oligonucleotide chemistry, this reagent is utilized to introduce phosphate linkages. The steric bulk of the 2,5-dichloro group provides selectivity, reducing side reactions at the internucleotide bond during the phosphorylation of protected nucleosides.

## Kinetic Hydrolysis Studies

Research into the hydrolysis of aryl phosphate esters utilizes the 2,5-dichloro derivative to study the ortho-effect. The 2,5-isomer hydrolyzes slower than the 2,4-isomer in certain pH ranges due to the steric shielding of the phosphorus atom by the 2-chloro substituent, despite the electronic activation.

## Safety & Handling (HSE Protocol)

Signal Word: DANGER

## Hazard Identification (GHS)

- H314: Causes severe skin burns and eye damage.[7]
- H318: Causes serious eye damage.[7]
- H290: May be corrosive to metals.
- EUH014: Reacts violently with water.

## Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification  |
|-----------------|--|
| Respiratory     | Full-face respirator with Acid Gas (AG) cartridges if ventilation is poor. |
| Hand            | Butyl rubber or heavy-duty Nitrile gloves (0.11mm+ thickness).             |
| Eye             | Chemical splash goggles AND face shield.                                   |
| Skin            | Chemical-resistant lab coat or Tyvek suit.                                 |

## Emergency Protocols

- Skin Contact: Immediately drench with water for 15 minutes. Do not apply neutralizing agents (bases) directly to skin as the heat of neutralization may worsen burns.
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. The hydrolysis product is HCl gas—monitor for pulmonary edema.
- Spill Management: Do not use water. Absorb with dry sand, vermiculite, or a specialized acid-neutralizing absorbent.

## References

- Royal Society of Chemistry. (2015). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters. RSC Advances. Retrieved from [\[Link\]](#)

- Google Patents. (1973). Process for preparing phenyl phosphorodichloridates (US3720735A).

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